molecular formula C20H18F3N3O4 B5207177 ETHYL 1,7-DIMETHYL-2,4-DIOXO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

ETHYL 1,7-DIMETHYL-2,4-DIOXO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Cat. No.: B5207177
M. Wt: 421.4 g/mol
InChI Key: KUESKSPAKKCABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 1,7-DIMETHYL-2,4-DIOXO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1,7-DIMETHYL-2,4-DIOXO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of appropriate pyrimidine derivatives with trifluoromethyl benzyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1,7-DIMETHYL-2,4-DIOXO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

ETHYL 1,7-DIMETHYL-2,4-DIOXO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and specificity. The pathways involved include inhibition of key metabolic enzymes and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 1,7-DIMETHYL-2,4-DIOXO-3-{[3-(FLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
  • ETHYL 1,7-DIMETHYL-2,4-DIOXO-3-{[3-(CHLOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE

Uniqueness

The presence of the trifluoromethyl group in ETHYL 1,7-DIMETHYL-2,4-DIOXO-3-{[3-(TRIFLUOROMETHYL)PHENYL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE distinguishes it from similar compounds. This group enhances its chemical stability, lipophilicity, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 1,7-dimethyl-2,4-dioxo-3-[[3-(trifluoromethyl)phenyl]methyl]pyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O4/c1-4-30-18(28)14-8-11(2)24-16-15(14)17(27)26(19(29)25(16)3)10-12-6-5-7-13(9-12)20(21,22)23/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUESKSPAKKCABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=NC(=C1)C)N(C(=O)N(C2=O)CC3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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